

In-Depth Technical Guide: (R)-(-)-O-Formylmandeoyl Chloride

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Compound of Interest

Compound Name: (R)-(-)-O-Formylmandeoyl chloride

Cat. No.: B1354379

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **(R)-(-)-O-Formylmandeoyl chloride**. This key chiral resolving agent is of significant interest in the pharmaceutical and fine chemical industries for the separation of enantiomers.

Molecular Structure and Chemical Identity

(R)-(-)-O-Formylmandeoyl chloride is a chiral acyl chloride featuring a formyloxy group attached to the alpha-carbon of a phenylacetyl chloride backbone. The "(R)-(-)" designation indicates the stereochemistry at the chiral center and its levorotatory optical activity.

Table 1: Chemical Identifiers for **(R)-(-)-O-Formylmandeoyl Chloride**

Identifier	Value	Citation
CAS Number	29169-64-0	[1] [2]
Molecular Formula	C ₉ H ₇ ClO ₃	[1] [2]
Molecular Weight	198.60 g/mol	[1]
IUPAC Name	(2R)-2-(formyloxy)-2-phenylacetyl chloride	[1]
SMILES String	O=CO--INVALID-LINK--C(=O)Cl	[1]
Synonyms	(-)-O-Formyl-D-mandeloyl chloride, (R)-(-)-α-(Formyloxy)phenylacetyl chloride, (R)-alpha-(Chlorocarbonyl)benzyl formate	[3] [4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **(R)-(-)-O-Formylmandeloyl chloride** is presented below. Due to the limited availability of public spectroscopic data for this specific compound, representative spectra of analogous structures are discussed to provide insight into its expected spectral characteristics.

Table 2: Physicochemical Properties of **(R)-(-)-O-Formylmandeloyl Chloride**

Property	Value	Citation
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	221 °C (lit.)	[2] [5]
Density	1.290 g/mL at 20 °C (lit.)	[2]
Refractive Index (n ₂₀ /D)	1.523 (lit.)	[2]
Optical Activity ([α] ₂₃ /D)	-228°, neat	[1]
Storage Temperature	2-8°C	[1] [5]

Spectroscopic Data (Representative)

While specific spectra for **(R)-(-)-O-Formylmandeoyl chloride** are not readily available in public databases, the expected spectral features can be inferred from its structure and comparison with related compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the formyl proton (CHO) at approximately 8.0-8.5 ppm. The methine proton (CH) adjacent to the phenyl group and formyloxy group would likely appear as a singlet around 6.0-6.5 ppm. The aromatic protons of the phenyl group would be observed as a multiplet in the range of 7.2-7.6 ppm.
- ¹³C NMR: The carbon NMR spectrum would feature a carbonyl carbon of the acyl chloride around 165-170 ppm and the formyl carbonyl carbon around 160 ppm. The methine carbon would be expected in the 70-80 ppm region. The aromatic carbons would appear in the typical 125-135 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The acyl chloride C=O stretch is expected around 1780-1815 cm⁻¹, and the formyl ester C=O stretch would appear around 1720-1740 cm⁻¹. A C-O stretching band for the ester would also be present around 1150-1250 cm⁻¹.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would include the loss of COCl (m/z 63) and the formyloxy group (m/z 45).

Synthesis of (R)-(-)-O-Formylmandeoyl Chloride

A common method for the synthesis of **(R)-(-)-O-Formylmandeoyl chloride** involves a two-step process starting from (R)-mandelic acid.[6]

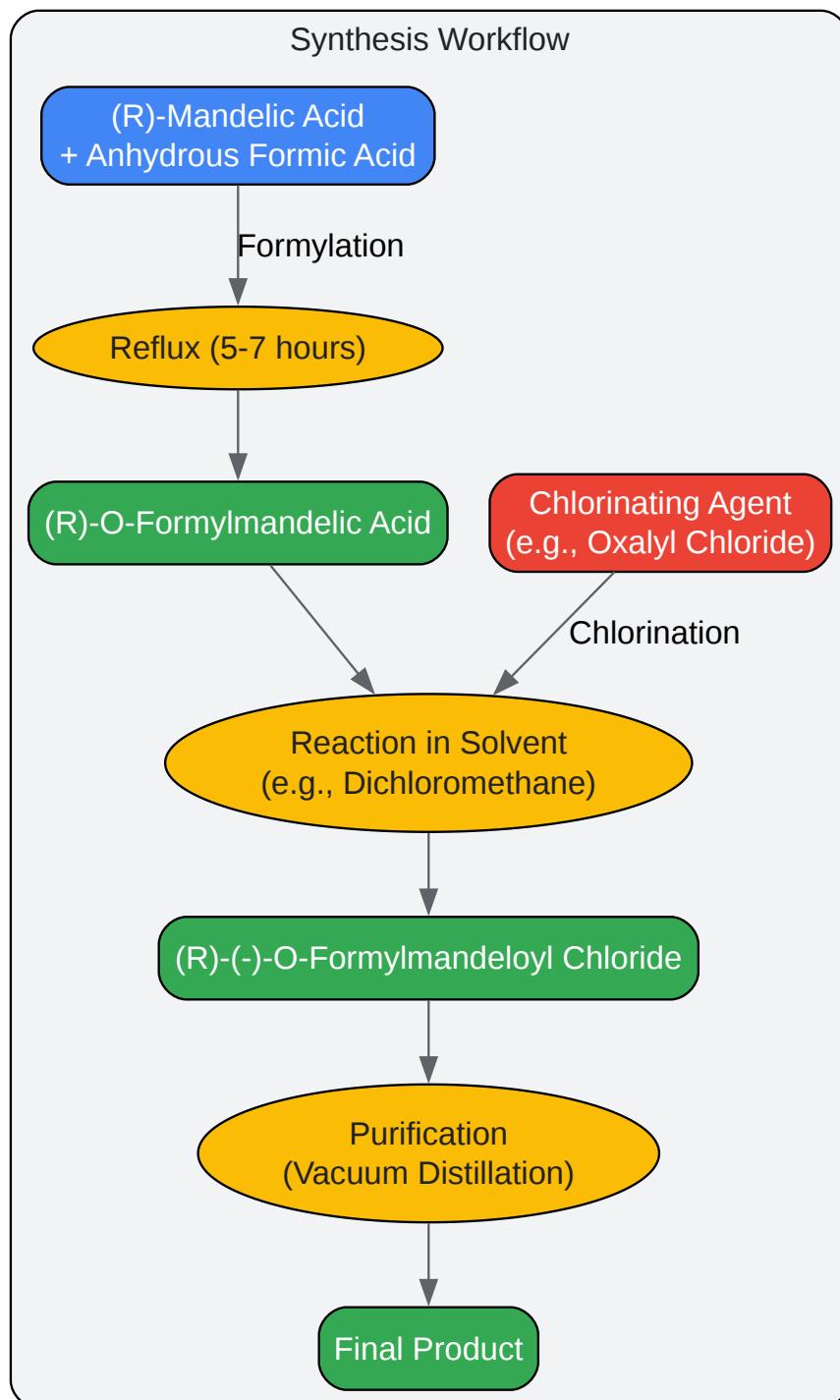
Experimental Protocol: Synthesis

Step 1: Formylation of (R)-Mandelic Acid

- To a suitable reaction vessel, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).[6]
- Stir the mixture and heat to reflux. Maintain the reflux for 5-7 hours to facilitate the formylation reaction.[6]
- After the reaction is complete, remove the excess formic acid by distillation under normal pressure.
- The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.[6]

Step 2: Chlorination of (R)-O-Formylmandelic Acid

- Dissolve the (R)-O-formylmandelic acid obtained in the previous step in a suitable solvent such as dichloromethane.
- Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution at a controlled temperature (typically 0 °C to room temperature). A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
- Stir the reaction mixture until the conversion to the acyl chloride is complete (monitor by TLC or IR spectroscopy).
- Remove the solvent and any volatile byproducts under reduced pressure to yield crude **(R)-(-)-O-Formylmandeoyl chloride**.
- Purify the product by vacuum distillation.



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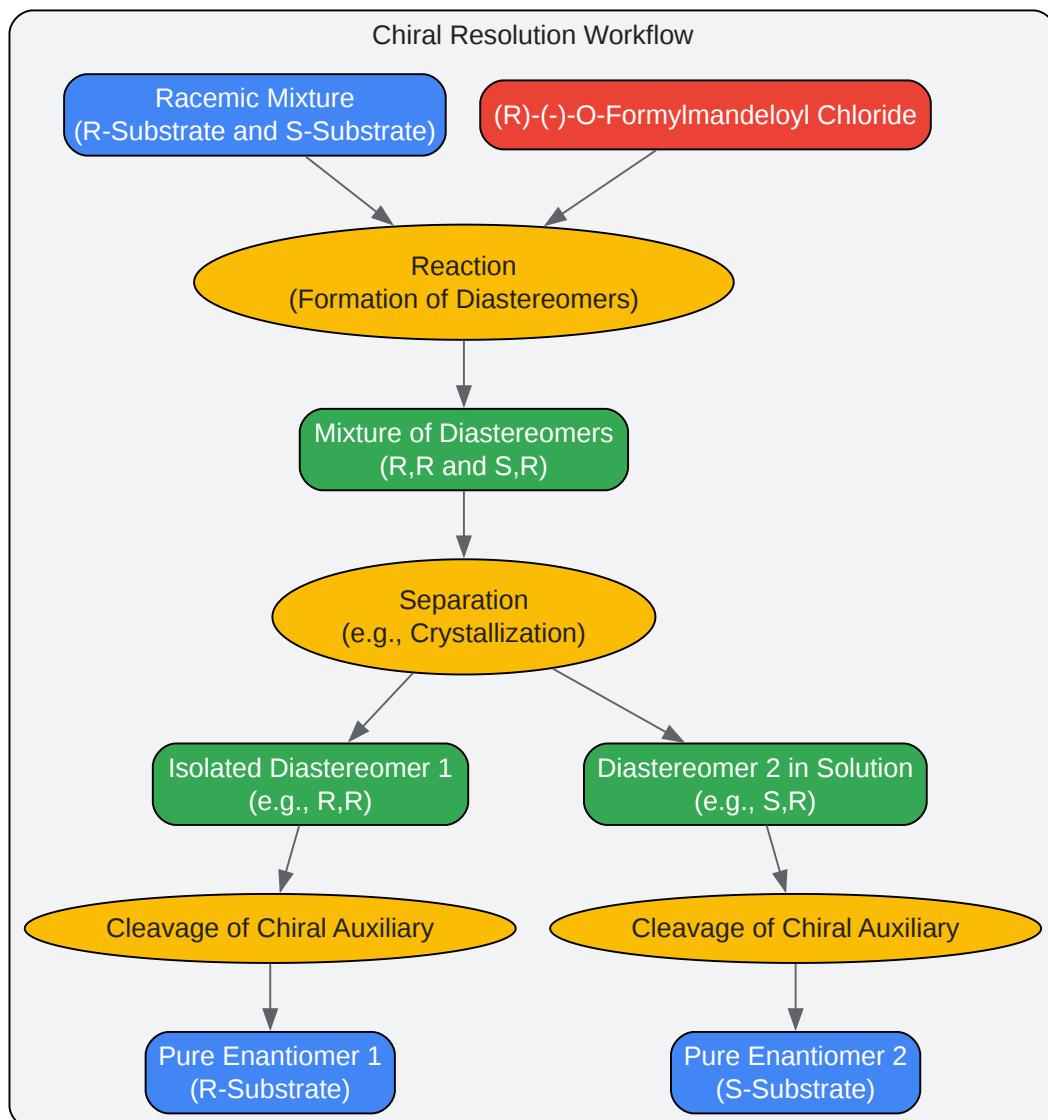
Synthesis of **(R)-(-)-O-Formylmandeloyl Chloride**.

Application in Chiral Resolution

(R)-(-)-O-Formylmandeoyl chloride is primarily used as a chiral resolving agent for the separation of racemic mixtures of alcohols and amines.^[2] The principle of this resolution is the formation of diastereomers that possess different physical properties, such as solubility, allowing for their separation by crystallization or chromatography.^[7]

General Mechanism of Chiral Resolution

The acyl chloride group of **(R)-(-)-O-Formylmandeoyl chloride** reacts with the nucleophilic group (e.g., hydroxyl or amino group) of a racemic compound. This reaction forms a pair of diastereomers with different stereochemical configurations. Due to these structural differences, the diastereomers exhibit distinct physical properties, enabling their separation.^[7]



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General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

- Diastereomeric Salt Formation:
 - Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture of solvents).
 - In a separate flask, dissolve 0.5 to 1.0 equivalents of **(R)-(-)-O-Formylmandeoyl chloride** in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess of the crystallized product.^[8]
 - Slowly add the solution of the resolving agent to the amine solution with stirring. An inert base (e.g., triethylamine) may be added to neutralize the HCl generated.
 - The formation of the diastereomeric amides will occur.
- Fractional Crystallization:
 - Allow the reaction mixture to stir at room temperature or gently heat to ensure complete reaction.
 - Cool the mixture slowly to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath or refrigerator may be necessary.
 - Collect the precipitated diastereomer by filtration and wash it with a small amount of cold solvent.
- Isolation of the Enantiomer:
 - Hydrolyze the isolated diastereomer by treating it with an aqueous acid or base to cleave the amide bond.

- Extract the liberated enantiomerically enriched amine into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na_2SO_4), and concentrate it under reduced pressure.
- Analysis:
 - Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Safety and Handling

(R)-(-)-O-Formylmandeoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: Hazard and Safety Information for **(R)-(-)-O-Formylmandeoyl Chloride**

Hazard	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements	Citation
Corrosion	GHS05	Danger	H314: Causes severe skin burns and eye damage.	P280, P303+P361+P353, P305+P351+P338, P310	[1]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][5] Protect from moisture, as it can hydrolyze.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of **(R)-(-)-O-Formylmandeoyl chloride** for its effective and safe use in research and development. For specific applications,

further optimization of the described protocols is recommended.

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